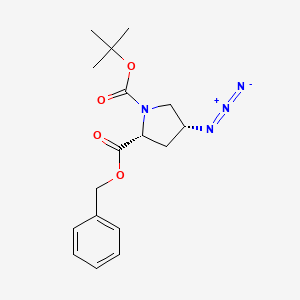

(4R)-4-Azido-1-Boc-D-proline benzyl ester

Description

Significance of Modified Amino Acids as Building Blocks in Organic Synthesis

Modified amino acids are amino acids that have been chemically altered, which can involve the addition of functional groups or changes to their side chains. fiveable.me These alterations are pivotal in organic synthesis for several reasons. They serve as versatile synthons for creating libraries of novel, unnatural amino acids, which are crucial for developing new drugs and biologically active molecules. nih.gov The introduction of new functional groups can dramatically alter a molecule's structure, stability, and biological function. fiveable.me

The ability to modify amino acids chemically allows scientists to develop new molecules that can serve as starting points for medical treatments, such as antibiotics. bristol.ac.uk In drug design, incorporating modified amino acids into peptide-based drugs can enhance their binding affinity to biological targets and improve their pharmacokinetic properties, leading to more effective therapeutics with potentially fewer side effects. fiveable.me Radical-based chemical procedures have further expanded the toolbox for synthesizing and modifying amino acids, providing rapid access to a wide range of structural motifs. nih.gov

Role of Pyrrolidine (B122466) Ring Modifications in Influencing Molecular Structure and Function

For instance, the introduction of electron-withdrawing groups at the C4 position of the pyrrolidine ring can stabilize certain ring pucker conformations and favor a trans-amide bond, which has significant implications for the stability of protein structures like the collagen triple helix. nih.gov This conformational control is critical for designing peptidomimetics with specific, predictable structures. nih.gov Furthermore, when subjected to mechanical stress, the N-Cα bond in proline's pyrrolidine ring is weaker than other bonds in the polypeptide backbone, suggesting a unique role in the mechanical properties of proteins. chemrxiv.org The ability to functionalize the pyrrolidine ring also allows for the creation of constrained mimics of other amino acids, a valuable tool in medicinal chemistry for identifying the binding conformations of ligands. nih.gov

Overview of Azido-Functionalized Amino Acids in Modern Chemical Biology

Azido-functionalized amino acids are invaluable tools in modern chemical biology due to the unique reactivity of the azide (B81097) group. The azide moiety is a bioorthogonal chemical handle, meaning it can participate in specific chemical reactions within a complex biological environment without interfering with native biochemical processes. nih.govchemimpex.com This property makes azido-amino acids ideal for the selective modification of proteins and other biomolecules. nih.gov

The two primary reactions involving azides are the Staudinger ligation and the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), often referred to as "click chemistry". nih.govpeptide.comnih.gov These reactions allow for the efficient and specific conjugation of azido-containing molecules to molecules bearing a phosphine (B1218219) or an alkyne group, respectively. peptide.comiris-biotech.de This has enabled a wide range of applications, including the labeling of proteins for imaging, the creation of peptide-drug conjugates, and the development of novel biomaterials. nih.govchemimpex.com Azido-amino acids, protected with groups like Boc or Fmoc, can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. iris-biotech.deiris-biotech.de The azide group is stable under the acidic and basic conditions used in SPPS, making it a robust tool for peptide chemists. peptide.comiris-biotech.de

Properties of (4R)-4-Azido-1-Boc-D-proline benzyl (B1604629) ester

This specific compound is a proline derivative that incorporates several key functional groups, making it a valuable building block in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 132622-97-0 | chembk.com |

| Molecular Formula | C17H22N4O4 | chembk.com |

| Molar Mass | 346.38 g/mol | chembk.com |

| Structure | A D-proline core with a 4R-azido group, an N-terminal Boc protecting group, and a benzyl ester at the C-terminus. |

Key Functional Groups and Their Roles

The utility of (4R)-4-Azido-1-Boc-D-proline benzyl ester stems from its distinct chemical features.

| Functional Group | Role in Synthesis |

| (4R)-Azido Group | Provides a handle for bioorthogonal "click" chemistry or Staudinger ligation, allowing for specific conjugation to other molecules. chemimpex.com |

| Boc Protecting Group | Protects the nitrogen of the pyrrolidine ring during synthesis, preventing unwanted side reactions. It is acid-labile and can be removed under specific conditions. chemimpex.compeptide.com |

| Benzyl Ester | Protects the carboxylic acid group. It can be removed by hydrogenolysis. nih.govresearchgate.net |

| D-proline Scaffold | Provides a constrained, non-natural stereochemistry that can be used to influence the secondary structure of peptides. |

Structure

3D Structure

Properties

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-17(2,3)25-16(23)21-10-13(19-20-18)9-14(21)15(22)24-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBVAZYHYUBQCU-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301130441 | |

| Record name | 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2R,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301130441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-97-0 | |

| Record name | 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2R,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2R,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301130441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4r 4 Azido 1 Boc D Proline Benzyl Ester

Protecting Group Strategies for Amine and Carboxyl Functionalities

The successful synthesis of the target compound is critically dependent on the selection and application of appropriate protecting groups for the amine and carboxylic acid moieties of the proline scaffold. These groups must be stable under the conditions of the azidation reaction and capable of being removed later without affecting the newly introduced azide (B81097) group.

The secondary amine of the proline ring is typically protected with the tert-Butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry due to the Boc group's stability under a wide range of reaction conditions, including the nucleophilic and mildly basic conditions often used in synthesis. orgsyn.orgnih.gov

The protection is generally achieved by reacting a proline ester derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or 4-(dimethylamino)pyridine (DMAP), in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov The Boc group prevents the nitrogen atom from acting as a nucleophile or base, thereby avoiding unwanted side reactions during the critical azidation step. orgsyn.org

The carboxylic acid functionality is commonly protected as a benzyl (B1604629) ester (OBn). The benzyl group is robust and withstands the conditions of both Boc-protection and the Mitsunobu reaction. gcwgandhinagar.comorganic-chemistry.org It is typically installed by reacting the N-Boc-4-hydroxyproline with benzyl bromide (BnBr) in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as DMF. nih.gov The use of a benzyl ester is advantageous as it can be selectively removed under mild conditions via catalytic hydrogenation, which typically does not affect the Boc protecting group or the azido (B1232118) functionality. nih.govnih.gov

Table 2: Protecting Group Strategies

| Functional Group | Protecting Group | Common Reagents for Installation | Key Features |

|---|---|---|---|

| Amine (Pyrrolidine Nitrogen) | tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | Stable to nucleophiles and bases; easily removed with acid. orgsyn.org |

| Carboxylic Acid | Benzyl ester (Bn) | Benzyl bromide (BnBr), Cesium carbonate (Cs₂CO₃) | Stable to a wide range of conditions; removable by hydrogenation. nih.govorganic-chemistry.org |

Orthogonal Deprotection Strategies in Multistep Syntheses

In the context of multistep syntheses utilizing (4R)-4-Azido-1-Boc-D-proline benzyl ester, the strategic removal of the protecting groups is paramount. The Boc (tert-butyloxycarbonyl), benzyl (Bn) ester, and azido functionalities exhibit orthogonal stability, allowing for their selective cleavage under distinct reaction conditions. This orthogonality is crucial for the sequential modification of the molecule. biosynth.com

The Boc group is labile to acidic conditions. Its removal is typically achieved using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). These conditions generally leave the benzyl ester and the azido group intact. biosynth.com

The azido group is stable to both the acidic conditions used for Boc removal and the basic conditions sometimes employed in peptide synthesis. sigmaaldrich.com Its reduction to the corresponding amine is most commonly achieved using phosphines, such as triphenylphosphine (B44618) (PPh₃) via the Staudinger reaction, or through catalytic hydrogenation. The choice of reduction method depends on the compatibility with other functional groups present in the molecule.

The orthogonality of these protecting groups allows for a modular approach to synthesis. For instance, the Boc group can be removed to allow for N-terminal extension, followed by selective reduction of the azide for further functionalization, and finally, cleavage of the benzyl ester to liberate the carboxylic acid.

Table 1: Orthogonal Deprotection of this compound

| Protecting Group | Deprotection Reagent(s) | Conditions | Compatibility of Other Groups |

| Boc | Trifluoroacetic Acid (TFA) | DCM, room temperature | Benzyl ester and azido group are stable. |

| Benzyl Ester | H₂, Pd/C | Methanol or Ethyl Acetate, room temp. | Azido group may be reduced. |

| Azido Group | Triphenylphosphine (PPh₃), then H₂O | THF or other aprotic solvent | Boc and Benzyl ester are generally stable. |

This table provides a general overview. Specific reaction conditions may need to be optimized based on the substrate.

Optimization of Reaction Conditions and Yields for Gram-Scale Synthesis

The transition from laboratory-scale synthesis to gram-scale production of this compound presents several challenges that necessitate the optimization of reaction conditions to ensure efficiency, safety, and high yields. While specific gram-scale synthesis data for this exact compound is not extensively published, protocols for analogous 4-substituted prolines can provide valuable insights. researchgate.net

A key step in the synthesis is the introduction of the azido group, often via a nucleophilic substitution reaction on a suitable precursor, such as a 4-hydroxyproline (B1632879) derivative. For a gram-scale reaction, factors such as solvent choice, reaction temperature, and purification methods become critical. For instance, in the synthesis of a related 4-methylproline derivative on a gram scale, careful control of temperature during the key stereochemistry-defining step was crucial for achieving high diastereoselectivity. researchgate.net

Purification at a larger scale often requires a shift from standard column chromatography to techniques like crystallization or distillation, if applicable, to improve throughput and reduce solvent consumption. A documented gram-scale synthesis of benzyl azide highlights the importance of reagent choice and reaction conditions to manage safety and efficiency. researchgate.net

Table 2: Key Parameters for Gram-Scale Synthesis Optimization

| Parameter | Considerations for Scale-Up | Potential Optimization Strategies |

| Reagent Stoichiometry | Cost-effectiveness and minimizing waste. | Use of a slight excess of the less expensive reagent; careful monitoring of reaction progress to avoid unnecessary excess. |

| Solvent Volume | Handling, cost, and environmental impact. | Use of more concentrated reaction mixtures; selection of solvents that facilitate product isolation. |

| Temperature Control | Maintaining consistent temperature throughout a larger reaction volume. | Use of appropriate heating/cooling baths and mechanical stirring to ensure uniform heat distribution. |

| Reaction Time | Maximizing throughput. | Reaction monitoring (e.g., by TLC or LC-MS) to determine the optimal reaction endpoint. |

| Work-up and Purification | Efficiency and scalability. | Development of a crystallization protocol; use of extraction and filtration as primary purification steps. |

This table presents general considerations for scaling up chemical syntheses.

Comparison of Diastereoselective Synthesis Approaches for 4-Substituted Prolines

The stereochemistry at the C4 position of the proline ring is a critical determinant of the biological activity of many proline-containing compounds. Therefore, the diastereoselective synthesis of 4-substituted prolines, including the 4-azido derivative, is of significant interest. Several approaches have been developed to control the stereochemical outcome of these syntheses. nih.gov

One common strategy involves the use of chiral pool starting materials, such as D- or L-hydroxyproline. The stereochemistry of the hydroxyl group can be either retained or inverted during the introduction of the new substituent. For example, a Mitsunobu reaction can be employed to invert the stereocenter at C4, allowing access to the cis or trans isomer depending on the starting material.

Another powerful approach is the use of chiral auxiliaries. For instance, Evans asymmetric alkylation has been successfully employed in the gram-scale synthesis of all four diastereoisomers of a 4-methylproline derivative with excellent stereocontrol. researchgate.net This method involves the use of a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent, which is then elaborated to the desired proline derivative.

The "proline editing" strategy on a solid support offers another avenue for diastereoselective synthesis. nih.gov This method involves the synthesis of a peptide containing a 4-hydroxyproline residue, followed by stereospecific modification of the hydroxyl group on the solid phase. For example, an SN2 reaction with an azide nucleophile on a sulfonylated hydroxyproline (B1673980) can proceed with inversion of stereochemistry. nih.gov

Table 3: Comparison of Diastereoselective Synthesis Approaches for 4-Substituted Prolines

| Synthetic Approach | Description | Advantages | Disadvantages |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like hydroxyproline. | Direct access to specific stereoisomers. | Limited to the stereochemistry of the starting material; may require stereochemical inversion steps. |

| Chiral Auxiliary-Mediated Synthesis | Employs a covalently attached chiral molecule to direct stereoselective transformations. | High levels of diastereoselectivity are often achievable. | Requires additional steps for the attachment and removal of the auxiliary. |

| Solid-Phase "Proline Editing" | Modification of a hydroxyproline residue within a peptide sequence on a solid support. | Allows for the rapid generation of diverse 4-substituted proline derivatives. nih.gov | May not be suitable for the synthesis of the free amino acid derivative in large quantities. |

Chemical Reactivity and Transformations of 4r 4 Azido 1 Boc D Proline Benzyl Ester

Azide (B81097) Reactivity in Cycloaddition Reactions

The azide moiety is a high-energy functional group that readily participates in a variety of transformations, most notably 1,3-dipolar cycloaddition reactions. This reactivity is central to its utility in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, involving the reaction between an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov This reaction is known for its reliability, mild reaction conditions, and tolerance of a wide array of functional groups, including esters and carbamates like the benzyl (B1604629) ester and Boc group present in the title compound. beilstein-journals.org

The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. beilstein-journals.org The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and accelerate the reaction. glenresearch.comglenresearch.com The azide group of (4R)-4-Azido-1-Boc-D-proline benzyl ester can be efficiently coupled with various alkyne-containing molecules to create proline-based triazole conjugates for applications in medicinal chemistry and materials science. nih.govchemimpex.com

Table 1: Examples of CuAAC Reactions

| Alkyne Reactant | Catalyst System | Product Description |

| Phenylacetylene | CuSO₄ / Sodium Ascorbate | A proline derivative linked to a phenyl-substituted triazole ring. |

| Propargyl alcohol | CuI / TBTA | A proline derivative functionalized with a hydroxymethyl-triazole. |

| 5-ethynyl-2'-deoxyuridine (EdU) | Copper(I) source | A nucleoside-proline conjugate for nucleic acid labeling. |

An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is catalyst-free and is driven by the high ring strain of a cyclic alkyne, typically a cyclooctyne derivative. core.ac.uk SPAAC is highly bio-orthogonal, as neither azides nor cyclooctynes are naturally present in biological systems, making it exceptionally useful for bioconjugation in living cells. enamine.net

The reaction of this compound with various cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), proceeds readily at or near physiological temperatures to yield stable triazole products. core.ac.ukenamine.net The reaction rate can be tuned by modifying the structure of the cyclooctyne. This transformation allows the proline scaffold to be attached to biomolecules or surfaces without the need for potentially cytotoxic copper catalysts.

Table 2: Common Cyclooctynes Used in SPAAC

| Cyclooctyne Reagent | Key Feature | Reaction Rate |

| Dibenzocyclooctyne (DBCO) | High reactivity and stability. | Fast |

| Bicyclo[6.1.0]nonyne (BCN) | Small, hydrophilic, and reactive. | Moderate to Fast |

| DIBAC | Possesses high ring strain, leading to fast kinetics. | Very Fast |

The azide group can be selectively reduced to a primary amine, providing a key synthetic handle for further functionalization, such as amide bond formation. A variety of methods are available for this transformation, offering different levels of chemoselectivity. organic-chemistry.org

Common methods for azide reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is highly effective. However, this method will also typically cleave the benzyl ester via hydrogenolysis (see section 3.2.1). Specific conditions or catalysts can sometimes offer selectivity. For instance, inhibitors like ammonia or pyridine have been used to suppress benzyl ether hydrogenolysis while allowing azide reduction to proceed. organic-chemistry.orgorganic-chemistry.org

Staudinger Reduction: This two-step method involves treatment with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane intermediate, followed by hydrolysis to yield the amine and a phosphine oxide byproduct. d-nb.info The reaction is very mild and highly chemoselective, leaving ester and Boc groups intact.

Metal-Mediated Reductions: Reagents such as zinc dust in the presence of ammonium chloride or sodium borohydride with a cobalt(II) chloride catalyst can effectively reduce azides under mild conditions. organic-chemistry.orgresearchgate.net These methods are often compatible with other protecting groups. A visible light-induced reduction using a ruthenium catalyst has also been developed, which shows remarkable functional group compatibility. nih.gov

Table 3: Selected Reagents for Azide Reduction

| Reagent / Method | Conditions | Selectivity Notes |

| H₂, Pd/C | H₂ atmosphere, solvent (MeOH or EtOH) | Concomitant removal of benzyl ester is common. |

| Triphenylphosphine (B44618) (PPh₃) then H₂O | THF, room temperature | Highly chemoselective; Boc and benzyl ester are stable. |

| Zn / NH₄Cl | Methanol / Water, reflux | Mild conditions, generally compatible with esters. researchgate.net |

| NaBH₄ / CoCl₂·6H₂O | Water, 25 °C | Chemoselective reduction in high yield. organic-chemistry.org |

Ester Cleavage and Amine Deprotection Strategies

The Boc and benzyl ester protecting groups are orthogonal, meaning one can typically be removed without affecting the other, allowing for precise control over the synthetic route.

The benzyl ester is most commonly cleaved by catalytic hydrogenolysis. acsgcipr.org This process involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, typically 10% palladium on charcoal (Pd/C), in a solvent like methanol, ethanol, or ethyl acetate. The reaction cleaves the benzylic C-O bond, releasing the free carboxylic acid and toluene as a byproduct. acsgcipr.org

A critical consideration when applying this method to this compound is that these conditions are also effective for the reduction of the azide group to an amine. organic-chemistry.org Therefore, hydrogenolysis will typically result in the simultaneous deprotection of the carboxylic acid and reduction of the azide, yielding (4R)-4-amino-1-Boc-D-proline. This dual transformation is often a desired step in a synthetic sequence. If selective ester cleavage is required without affecting the azide, alternative ester groups (e.g., tert-butyl) or different deprotection methods would be necessary.

The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines that is characterized by its stability to a wide range of reaction conditions but its lability under acidic conditions. mdpi.com The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The reaction proceeds at room temperature and is usually complete within a short time.

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form the unstable tert-butyl cation, which is then scavenged. This process releases carbon dioxide and the free amine as a salt (e.g., trifluoroacetate salt). These acidic conditions are generally mild enough not to affect the benzyl ester or the azide functional groups, demonstrating the orthogonality of this protecting group strategy.

Table 4: Common Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 25-50% TFA in CH₂Cl₂, room temp | Standard, highly effective method. |

| Hydrochloric Acid (HCl) | 4M HCl in dioxane or diethyl ether | Common alternative to TFA. |

| p-Toluenesulfonic Acid (pTSA) | In a deep eutectic solvent or other media | A milder solid acid catalyst. mdpi.com |

Derivatization at C-4 Position of the Pyrrolidine (B122466) Ring

The chemical versatility of this compound is largely defined by the reactivity of the azide functional group at the C-4 position of the pyrrolidine ring. This group serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. The primary pathways for derivatization at this position include reduction of the azide to an amine and 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry" chemimpex.com.

Reduction to 4-Amino-D-proline Derivatives

A fundamental transformation of the C-4 azide is its reduction to the corresponding primary amine, yielding (4R)-4-amino-1-Boc-D-proline benzyl ester. This conversion is significant as it introduces a nucleophilic amino group, which can be further functionalized. The synthesis of 4-aminoproline derivatives is often achieved through a two-step process starting from a hydroxyproline (B1673980) precursor: nucleophilic substitution with an azide ion, followed by reduction of the resulting azido (B1232118) intermediate researchgate.net.

Common methods for the reduction of organic azides are well-established and include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or the Staudinger reaction. The Staudinger reaction involves treatment of the azide with a phosphine, such as triphenylphosphine, which initially forms a phosphazide intermediate that subsequently hydrolyzes to produce the amine and the corresponding phosphine oxide nih.govraineslab.com. The resulting 4-aminoproline scaffold is a valuable building block for synthesizing peptidomimetics and other biologically active molecules nih.gov.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide group at the C-4 position is an ideal substrate for 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and regioselective reaction, a cornerstone of "click chemistry," involves the reaction of the azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring chemimpex.com.

The table below summarizes the primary transformations at the C-4 position of this compound.

| Reaction Type | Reagents/Conditions | C-4 Product Functionality | Resulting Compound Class |

|---|---|---|---|

| Reduction | H₂, Pd/C or PPh₃, H₂O (Staudinger Reaction) | Amine (-NH₂) | 4-Aminoproline Derivative |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (R-C≡CH), Cu(I) catalyst | 1,2,3-Triazole | 4-Triazolylproline Derivative |

Conformational Analysis and Stereochemical Influence

Impact of 4R-Azido Substitution on Pyrrolidine (B122466) Ring Puckering

The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo (also referred to as DOWN) and Cγ-endo (or UP). The substituent at the C4 position significantly influences this equilibrium. In the case of (4R)-azidoproline (Azp) derivatives, the electronegative azido (B1232118) group exerts a powerful stereoelectronic influence known as the "azido gauche effect". nih.govresearchgate.netchimia.ch This effect stabilizes a gauche relationship between the azido substituent and the adjacent amide group. acs.orgnih.gov

Influence of 4R-Azido Group on Peptide Bond Isomerism (cis/trans)

The puckering of the proline ring is directly coupled to the isomeric state of the preceding peptide bond (the ω torsion angle), which can exist in either a cis or trans conformation. nih.gov The Cγ-exo pucker, preferred by (4R)Azp, is known to stabilize the trans conformation of the amide bond. nih.govnih.gov This stabilization is partly attributed to a favorable n→π* interaction, where the lone pair electrons of the preceding carbonyl oxygen can interact with the antibonding orbital (π*) of the proline's own carbonyl group. nih.govacs.orgnih.gov This interaction is geometrically favored in the Cγ-exo pucker. nih.gov

Experimental studies on model compounds, such as acetylated methyl esters of azidoproline, have quantified this effect. Conformational analysis using 1H NMR spectroscopy has shown significant differences in the s-cis:s-trans conformer ratios between the (4R) and (4S) diastereomers. semanticscholar.org For instance, Ac-(4R)Azp-OCH3 exhibits a much higher preference for the trans conformer compared to its (4S) counterpart. nih.govsemanticscholar.orgacs.org This demonstrates that the 4R-azido substitution effectively biases the conformational equilibrium towards the trans peptide bond. nih.gov

| Compound | s-cis:s-trans Ratio | Reference |

|---|---|---|

| Ac-(4R)Azp-OCH₃ | 1:6.1 | semanticscholar.org |

| Ac-(4S)Azp-OCH₃ | 1:2.6 | semanticscholar.org |

| Ac-Pro-OCH₃ (unsubstituted) | 1:4.9 | semanticscholar.org |

Stereoelectronic Effects of 4-Substituted Prolines on Conformational Equilibria

The conformational preferences observed in (4R)-azidoproline are rooted in fundamental stereoelectronic effects. Electron-withdrawing substituents at the C4 position of proline, such as azide (B81097) or fluorine, can dictate the ring's pucker through hyperconjugative interactions. acs.orgwisc.edu The "azido gauche effect" is analogous to the well-documented "fluorine gauche effect," with ab initio calculations indicating its strength is comparable. nih.gov

This effect arises from stabilizing orbital overlaps. Specifically, in the Cγ-exo pucker of a (4R)-substituted proline, there is a favorable hyperconjugative interaction between the electron-rich C-Hδ bond (σ) and the electron-deficient C-N₃ bond (σ*), as well as between the C-Hγ bond and the C-N bond of the ring. acs.org These interactions stabilize the gauche conformation, which in turn favors the Cγ-exo pucker. acs.orgwisc.edu This puckering preference subsequently influences the cis/trans isomerism of the peptide bond, as the trans isomer is more compatible with the Cγ-exo pucker. nih.govnih.gov

Stabilization or Destabilization of Polyproline Helical Structures (PPII vs. PPI)

Oligomers of proline can adopt two distinct helical secondary structures: the left-handed polyproline II (PPII) helix, which features all-trans amide bonds, and the more compact, right-handed polyproline I (PPI) helix, characterized by all-cis amide bonds. acs.orgacs.org Given that the 4R-azido substitution strongly favors the trans amide bond conformation, it is a potent stabilizer of the PPII helix. acs.orgresearchgate.netcapes.gov.brfigshare.com

Studies on oligoprolines containing (4R)Azp have demonstrated that this residue promotes the formation and stability of the PPII structure, even in solvents that would typically favor the PPI helix for unsubstituted proline oligomers. acs.orgacs.org Conversely, the (4S)Azp residue, which has a lesser preference for the trans bond, has been shown to be destabilizing to the PPII helix relative to the 4R diastereomer. acs.orgresearchgate.netcapes.gov.brfigshare.com Therefore, (4R)-azidoproline serves as a valuable tool for directing the conformation of peptides and stabilizing the biologically important PPII helical structure. researchgate.netchimia.chacs.org

| Substituent | Favored Amide Bond | Impact on PPII Helix | Reference |

|---|---|---|---|

| (4R)-Azido | trans | Stabilizing | acs.orgresearchgate.netcapes.gov.brfigshare.com |

| (4S)-Azido | Less preference for trans | Destabilizing (relative to 4R) | acs.orgresearchgate.netcapes.gov.brfigshare.com |

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecules

The inherent chirality of (4R)-4-Azido-1-Boc-D-proline benzyl (B1604629) ester makes it an important chiral building block for the enantioselective synthesis of complex molecules, particularly those with pharmaceutical applications. Proline analogues are attractive components in medicinal chemistry because their rigid, cyclic structure imparts conformational constraints on peptide chains, which can be critical for biological activity. nih.gov The introduction of a substituent at the 4-position of the proline ring, as in this compound, provides a vector for further molecular elaboration while maintaining control over the stereochemistry of the final product.

The azido (B1232118) group at the 4R position is not merely a placeholder; it is a versatile chemical handle. It can be readily transformed into other functional groups or used directly in cycloaddition reactions to link the proline scaffold to other complex fragments. This strategy is employed in the construction of novel heterocyclic systems and densely functionalized acyclic structures. For instance, proline derivatives are key elements in the synthesis of potent antiviral agents like ledipasvir (B612246), which is used to treat Hepatitis C virus (HCV) infections. nih.gov While the direct synthesis of ledipasvir may use a different proline derivative, the principle of using a functionalized proline scaffold is a cornerstone of the synthetic strategy. The enantiopurity of such building blocks is often checked by chiral HPLC of their corresponding benzyl esters. nih.gov

Table 1: Examples of Complex Molecule Classes Synthesized Using Proline Scaffolds

| Molecule Class | Therapeutic Area | Role of Proline Scaffold |

|---|---|---|

| NS5A Inhibitors | Antiviral (HCV) | Forms a key spirocyclic structure essential for activity. nih.gov |

| Enzyme Inhibitors | Various | Induces specific conformations to fit into enzyme active sites. |

| Peptide Mimetics | Various | Constrains peptide backbone to enhance stability and bioactivity. |

Synthesis of Conformationally Constrained Proline Analogs

The conformation of the proline ring and the cis/trans isomerization of the preceding peptide bond are critical determinants of peptide and protein structure and function. Substituting the proline ring at the C4-position with an azido group has a profound and predictable impact on these conformational properties. Research has shown that an "azido gauche effect" influences the ring pucker of the pyrrolidine (B122466) and the s-cis:s-trans conformer ratio of the Xaa-Pro amide bond. semanticscholar.org

In the case of (4R)-azidoproline derivatives, the azide (B81097) substituent favors a Cγ-endo (Up) pucker of the pyrrolidine ring and strongly promotes a trans conformation of the preceding peptide bond. semanticscholar.orgnih.gov This stabilizing effect on the trans isomer is significant because the native state of many proline-containing peptides, such as the polyproline II (PPII) helix found in collagen, is predominantly trans. semanticscholar.orgnih.gov By incorporating (4R)-azidoproline into a peptide, chemists can therefore enforce a specific, desired conformation. This makes (4R)-4-Azido-1-Boc-D-proline benzyl ester a valuable monomer for synthesizing peptides and peptidomimetics with predictable and stable secondary structures.

Table 2: Conformational Effects of 4-Azido Substitution on Proline

| Proline Derivative | Preferred Ring Pucker | Effect on Preceding Peptide Bond | Favored Helical Structure |

|---|---|---|---|

| (4R)-Azidoproline | Cγ-endo (Up) | Strongly favors trans isomer | Stabilizes Polyproline II (PPII) Helix semanticscholar.orgnih.govacs.org |

Preparation of Functionalized Polyproline Derivatives

Polyproline is a unique biopolymer that can adopt a helical structure known as the polyproline II (PPII) helix, which is a fundamental structural motif in proteins like collagen. nih.gov The ability to create synthetic polyprolines with appended functional groups is of great interest for applications in materials science and biomedicine, including the development of hydrogels, molecular rulers, and collagen mimics. nih.gov

This compound, after conversion to its corresponding N-carboxyanhydride (NCA), serves as an ideal monomer for the synthesis of high molecular weight poly(azidoproline). nih.govacs.org The 4R configuration of the azide group helps to stabilize the desired PPII helical structure. acs.org The resulting polymer is essentially a helical scaffold decorated with azide groups. These azides are perfect "click" handles, allowing for the rapid and highly efficient post-polymerization modification of the polyproline backbone. nih.gov Using copper-catalyzed azide-alkyne cycloaddition, a wide variety of functional molecules, from small molecules like sugars to large macromolecules like other polymers, can be grafted onto the polyproline scaffold. nih.govacs.org This creates complex, brush-like architectures with tailored properties.

Table 3: Functionalization of Poly(azidoproline) via Click Chemistry

| Grafted Moiety | Resulting Polymer Type | Potential Application | Reference |

|---|---|---|---|

| Ethylene Glycol (EG) | PEGylated Polyproline | Improved solubility, cryoprotection | nih.govacs.org |

| Glucose / Galactose | Glycopolypeptide | Probing biological interactions, cell targeting | nih.govacs.org |

Role in Proline-Editing Methodologies for Peptide Modification

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. "Proline editing" is an advanced strategy that leverages SPPS to create peptides with highly diverse and specific modifications at proline residues. nih.govnih.gov This method avoids the often difficult and costly solution-phase synthesis of individual functionalized proline amino acids. researchgate.net

The process begins with the incorporation of the commercially available Fmoc-4R-hydroxyproline (Hyp) into a growing peptide chain during standard SPPS. nih.gov After the full peptide is synthesized, the hydroxyl group of the Hyp residue is selectively deprotected and chemically modified while the peptide remains on the solid support. One of the most powerful modifications is the stereospecific conversion of the 4R-hydroxyl group into a 4R-azide via a Mitsunobu reaction or other substitution chemistries. nih.govnih.gov

The resulting azide-containing peptide is a versatile intermediate. The azide group itself can be a desired final modification, or it can serve as a reactive handle for a vast array of subsequent bioorthogonal reactions. nih.govnih.gov This allows for the introduction of fluorescent probes, cross-linking agents, drug molecules, or handles for NMR spectroscopy directly onto the proline residue within a fully synthesized peptide. This methodology provides access to an extensive library of structurally diverse peptides from a single, common precursor. nih.gov

Table 4: Proline Modifications Achievable via the Azide Handle in Proline Editing

| Reaction Type | Reagent | Introduced Functionality |

|---|---|---|

| Azide-Alkyne Cycloaddition | Terminal or cyclic alkyne | Triazole-linked probes, biotin, RGD motifs, sugars nih.govnih.gov |

| Staudinger Ligation | Phosphine (B1218219) reagent | Amide-linked reporters or cargo molecules |

Applications in Bioorganic Chemistry and Chemical Biology

Incorporation into Peptides for Structure-Activity Relationship Studies

The conformation of a peptide is intrinsically linked to its biological activity. The incorporation of modified amino acids like (4R)-4-Azido-1-Boc-D-proline benzyl (B1604629) ester into peptide sequences is a key strategy for probing and understanding these structure-activity relationships (SAR). nih.govmdpi.com Proline and its derivatives are particularly influential due to the conformational constraints imposed by their cyclic structure, which can induce specific secondary structures such as β-turns and polyproline II (PPII) helices. semanticscholar.orgnih.gov

The stereospecific substitution at the C4 position of the proline ring with an azido (B1232118) group can significantly influence the conformational preferences of the peptide backbone. semanticscholar.orgresearchgate.net Studies on diastereomeric azidoprolines have revealed that the 4R configuration, as found in the title compound, can stabilize the PPII helix. nih.govnih.gov This stabilizing effect is attributed to stereoelectronic interactions, often referred to as the 'azido gauche effect', which influences the cis-trans isomerization of the Xaa-Pro amide bond. semanticscholar.orgresearchgate.net By replacing a natural proline with (4R)-4-azidoproline, researchers can systematically alter peptide conformation and assess the impact on biological function, such as receptor binding or enzymatic inhibition. This provides invaluable data for designing peptides with enhanced potency, selectivity, or stability. nih.gov For instance, the introduction of proline analogs has been shown to modulate the activity of antimicrobial and melanocortin receptor-targeting peptides. nih.govnih.gov

Table 1: Influence of 4-Substituted Prolines on Peptide Conformation

| 4-Substituent (Stereochemistry) | Preferred Conformation | Impact on Peptide Structure | Reference |

|---|---|---|---|

| (4R)-Azide | C4-exo ring pucker | Stabilizes Polyproline II (PPII) helix | semanticscholar.orgnih.gov |

| (4S)-Azide | C4-endo ring pucker | Destabilizes Polyproline II (PPII) helix | semanticscholar.orgnih.gov |

| (4R)-Fluoro | C4-exo ring pucker | Stabilizes collagen triple helix | researchgate.net |

Development of Bioorthogonal Probes and Labeling Reagents

The azide (B81097) group of (4R)-4-Azido-1-Boc-D-proline benzyl ester is a bioorthogonal chemical handle, meaning it does not react with native biological functionalities. thermofisher.com This property makes it an ideal component for developing probes and labeling reagents. chemimpex.com The primary reaction utilized is the highly efficient and specific Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. peptide.comqyaobio.com

Scientists can synthesize peptides or proteins containing (4R)-4-azidoproline and then "click" on a reporter molecule, such as a fluorophore, biotin, or a PET imaging agent, that has been modified with an alkyne group. thermofisher.comnih.gov This two-step strategy allows for the precise, site-specific labeling of biomolecules in complex biological systems, often with high sensitivity and low background signal. thermofisher.com Copper-free click chemistry variants, such as strain-promoted azide-alkyne cycloaddition (SPAAC), have also been developed, which are particularly useful for labeling in living cells where the cytotoxicity of copper is a concern. nih.govnih.govbroadpharm.com These methods enable a wide range of applications, including the visualization of protein localization and trafficking within cells, and the in vivo imaging of specific protein targets. nih.gov

Preparation of Modified Peptides for Bioconjugation and Ligand Discovery

Bioconjugation, the process of linking two biomolecules, is a fundamental technique in drug development and diagnostics. This compound serves as a key building block for preparing peptides primed for bioconjugation. chemimpex.com By incorporating this azido-amino acid into a peptide sequence, researchers create a specific site for attaching other molecules, such as drugs, polymers (like PEG), or targeting moieties. chemimpex.comresearchgate.netnih.gov

This "clickable" handle facilitates the construction of complex molecular architectures. For example, an azido-containing peptide can be conjugated to an alkyne-modified antibody to create an antibody-drug conjugate (ADC) for targeted cancer therapy. The triazole ring formed during the click reaction is chemically stable and is considered a good mimic of the peptide bond, often without disrupting the biological activity of the parent peptide. nih.govresearchgate.net This approach is also valuable in ligand discovery, where libraries of diverse molecules can be clicked onto a peptide scaffold to screen for new binding partners or inhibitors of a biological target. nih.govresearchgate.net

Engineering of Protein Structures with Non-Natural Amino Acids

The genetic code can be expanded to incorporate non-natural amino acids (nnAAs) like 4-azidoproline into proteins, a powerful technique in protein engineering. longdom.org This is typically achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the nnAA and recognizes a nonsense (e.g., amber) stop codon. nih.gov

Incorporating (4R)-4-azidoproline at a specific site within a protein provides a unique chemical handle for subsequent modifications via click chemistry. chemimpex.comresearchgate.net This allows for the site-specific introduction of a wide range of functionalities that are not accessible with the 20 canonical amino acids. nih.gov Engineers can attach fluorescent probes to study protein dynamics, cross-linkers to map protein-protein interactions, or moieties that enhance therapeutic properties. longdom.org Furthermore, the inherent conformational preferences of 4-substituted prolines can be used to stabilize specific protein folds. nih.gov For instance, introducing a proline or its analog can stabilize a desired conformation of an immunogen, potentially enhancing its efficacy as a vaccine component. nih.gov

Table 2: Bioorthogonal Reactions for Protein Modification

| Reaction | Functional Groups | Catalyst/Conditions | Application | Reference |

|---|---|---|---|---|

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Copper(I) | Labeling, Bioconjugation | peptide.comqyaobio.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | Copper-free | Live Cell Imaging | nih.govbroadpharm.com |

| Staudinger Ligation | Azide + Phosphine (B1218219) | - | Cell Surface Labeling | nih.gov |

| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene/Alkyne | - | Live Cell Imaging | nih.gov |

Design of Peptide Mimetics and Scaffolds for Modulating Biological Interactions

Peptide mimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties, such as enhanced stability against enzymatic degradation. researchgate.net this compound is a valuable building block for creating such mimetics. nih.govnih.gov The proline ring provides a rigid scaffold that can pre-organize appended functional groups into a specific spatial orientation, mimicking the key interactions of a native peptide ligand. semanticscholar.org

Oligomers of azidoproline can form stable helical structures, such as the polyproline II (PPII) helix, creating well-defined molecular scaffolds. semanticscholar.orgresearchgate.netnih.gov These "clickable" scaffolds can be decorated with various functional groups via azide-alkyne cycloaddition, presenting them in a precise, three-dimensional array. researchgate.net This strategy allows for the systematic exploration of the chemical space around a pharmacophore to optimize interactions with a biological target. whiterose.ac.uk For example, an azidoproline-based scaffold could be used to present multiple sugar moieties to mimic a glycoprotein (B1211001) or to arrange charged groups to interact with a nucleic acid or protein surface. nih.gov This approach has been used to develop inhibitors of viral entry and to create novel materials with tailored biological properties. nih.govresearchgate.net

Applications in Materials Science

Development of Functionalized Polymers and Nanomaterials

(4R)-4-Azido-1-Boc-D-proline benzyl (B1604629) ester is instrumental in the synthesis of functionalized polymers, particularly "clickable" polyprolines. While the direct polymerization of the benzyl ester is not typical, it serves as a crucial precursor to the corresponding N-carboxyanhydride (NCA) monomer, which can then undergo ring-opening polymerization to form high molecular weight poly(azidoproline)s. These polymers possess a repeating array of azide (B81097) groups along their backbone, acting as versatile handles for post-polymerization modification.

This "grafting-to" approach allows for the creation of complex polymer architectures with precisely controlled functionalities. For instance, researchers have successfully grafted various molecules onto poly(azidoproline) backbones, leading to the development of novel materials with diverse properties.

Table 1: Examples of Functionalized Polymers Derived from Azidoproline Scaffolds

| Grafted Molecule | Resulting Polymer Architecture | Potential Applications |

| Ethylene glycol (EG) | Polymer brushes | Enhanced biocompatibility, anti-fouling surfaces |

| Sugars (e.g., galactose, glucose) | Glycopolypeptides | Cell targeting, biomimetic materials |

| Poly(glutamate) | Polyelectrolyte bottlebrush | Drug delivery, hydrogels |

This table is based on research conducted on polyprolines derived from the corresponding azidoproline N-carboxyanhydride.

The resulting functionalized polymers can self-assemble into various nanostructures, such as micelles or nanoparticles, depending on the nature of the grafted side chains. This opens up possibilities for their use in nanotechnology, for example, as carriers for targeted drug delivery or as advanced imaging agents. The ability to introduce a high density of functional groups onto a stable polyproline scaffold is a key advantage offered by this synthetic strategy.

Use in Surface Modification and Biocompatible Material Design

The principles used to create functionalized polymers can be extended to the modification of surfaces, leading to the design of advanced biocompatible materials. The azide group of (4R)-4-Azido-1-Boc-D-proline benzyl ester or its derivatives can be used to immobilize these molecules onto surfaces that have been pre-functionalized with alkyne groups. This allows for the creation of "clickable" surfaces that can then be decorated with a variety of biomolecules or polymers.

For example, surfaces can be coated with peptides or polymers containing azidoproline residues. These surfaces can then be used to attach cell-adhesive ligands, growth factors, or other bioactive molecules to promote specific cellular responses. This is particularly relevant in the field of tissue engineering, where controlling the cellular environment is crucial for promoting tissue regeneration.

A significant aspect of using azidoproline-based polymers in material design is their inherent biocompatibility. Studies have shown that poly(azidoproline) and its "clicked" derivatives are well-tolerated by human cells. This low cytotoxicity is a critical prerequisite for any material intended for biomedical applications.

The "clickable" nature of these materials also allows for the attachment of biocompatibility-enhancing polymers like polyethylene (B3416737) glycol (PEG), which is known to reduce non-specific protein adsorption and improve the in vivo performance of biomaterials. The ability to create well-defined, functional, and biocompatible polymer architectures makes azidoproline derivatives, including this compound as a key building block, highly promising for the design of next-generation medical devices, implants, and drug delivery systems.

Computational and Theoretical Studies

Molecular Dynamics Simulations of Conformational Behavior

While specific molecular dynamics (MD) simulations for (4R)-4-Azido-1-Boc-D-proline benzyl (B1604629) ester are not extensively documented in publicly available literature, the conformational behavior of the closely related (4R)-azidoproline (Azp) derivatives has been a subject of theoretical investigation. These studies provide a robust framework for understanding the dynamics of the title compound.

MD simulations of peptides containing 4-substituted prolines reveal that the pyrrolidine (B122466) ring is not static but exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo and Cγ-endo. The substituent at the C4 position significantly influences this equilibrium. For (4R)-azidoproline derivatives, theoretical studies indicate a strong preference for the Cγ-exo pucker. This preference is a direct consequence of the "azido gauche effect," a stereoelectronic interaction that stabilizes the gauche relationship between the azido (B1232118) group and the amide bond of the proline ring.

The bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the benzyl ester at the C-terminus of (4R)-4-Azido-1-Boc-D-proline benzyl ester are expected to further influence the conformational landscape. The steric demand of these groups can modulate the energy barrier between the exo and endo puckers and can also affect the cis-trans isomerization of the amide bond preceding the proline residue. It is hypothesized that the bulky protecting groups may further stabilize the trans-amide conformation, which is already favored by the Cγ-exo pucker.

Table 1: Predicted Conformational Preferences of this compound based on Analogous Studies

| Conformational Parameter | Predicted Dominant State | Rationale |

| Pyrrolidine Ring Pucker | Cγ-exo | Azido gauche effect |

| Preceding Amide Bond | s-trans | Stabilization by Cγ-exo pucker and n→π* interaction |

| Boc Group Orientation | Likely anti to minimize steric clash | Steric hindrance |

Quantum Chemical Calculations of Stereoelectronic Effects

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic origins of the conformational preferences in 4-substituted prolines. For (4R)-4-azidoproline derivatives, these calculations have provided a deep understanding of the "azido gauche effect." nih.govmdpi.com

This effect is a result of favorable hyperconjugative interactions. In the Cγ-exo conformation of a (4R)-azidoproline residue, the electron-withdrawing azido group orients itself gauche to the nitrogen of the pyrrolidine ring. This orientation allows for stabilizing hyperconjugative interactions between the electron-rich σ orbitals of the C-H bonds on the ring and the electron-deficient σ* antibonding orbital of the C-N3 bond. nih.gov Ab initio calculations have quantified this stabilization, revealing energy differences of 5-13 kJ/mol between the anti and gauche conformers for azidoethane (B8782865) derivatives, favoring the gauche arrangement. nih.gov

Furthermore, quantum chemical calculations on model dipeptides like Ac-(4R)Azp-OCH3 have shown that the Cγ-exo pucker, induced by the azido gauche effect, facilitates a stabilizing n→π* interaction. This interaction occurs between the lone pair of the acetyl oxygen (residue i) and the π* orbital of the ester carbonyl group (residue i+1), which further stabilizes the trans-amide bond. nih.gov For Ac-(4R)Azp-OCH3, a significantly higher s-trans:s-cis amide conformer ratio of 6.1:1 in D2O was observed and supported by calculations, in contrast to the 2.6:1 ratio for the (4S) diastereomer. nih.gov These findings strongly suggest that in this compound, the stereoelectronic influence of the 4R-azido group is a dominant factor in dictating its ground-state conformation.

Table 2: Calculated Energetic Contributions to Conformational Stability in Azidoproline Analogs

| Interaction | Nature of Effect | Estimated Energy (kJ/mol) | Reference |

| Azido Gauche Effect | Stereoelectronic Stabilization | 5 - 13 | nih.gov |

| n→π* Interaction | Hyperconjugative Stabilization | Variable, dependent on geometry | nih.gov |

| Steric Hindrance (Boc/Benzyl) | Destabilization of certain conformers | Qualitative | - |

Modeling of Reactivity in Click Chemistry Pathways

The azido group of this compound makes it an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry." researchgate.net Computational modeling, primarily through DFT, has been crucial in understanding the mechanism and reactivity in CuAAC reactions.

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then coordinates with the azide (B81097), followed by a cyclization step to form a six-membered copper-containing ring, which then rearranges to the stable triazole product. Quantum mechanical calculations have shown that the copper catalyst dramatically lowers the activation energy of the cycloaddition by a factor of 10^7 to 10^8 compared to the uncatalyzed thermal reaction.

Computational models can be employed to predict the reaction's feasibility, transition state geometries, and activation energies. Such models would typically involve calculating the energy profile of the reaction pathway, identifying the rate-determining step, and analyzing the electronic structure of the transition states.

Table 3: Key Parameters in Computational Modeling of CuAAC Reactivity

| Parameter | Computational Method | Significance |

| Transition State Energy | DFT | Determines the reaction rate |

| Reaction Coordinate | Intrinsic Reaction Coordinate (IRC) | Maps the pathway from reactants to products |

| Atomic Charges | Natural Bond Orbital (NBO) Analysis | Reveals electronic changes during the reaction |

| Orbital Interactions | Frontier Molecular Orbital (FMO) Theory | Explains the reactivity between the azide and alkyne |

Future Research Directions and Unaddressed Challenges

Development of More Efficient Synthetic Routes

While the synthesis of azidoproline is established, developing more efficient, scalable, and environmentally friendly methods remains an area of interest. Late-stage C-H functionalization represents a promising, though challenging, alternative to multi-step classical synthesis. nih.gov

The field of chemical biology continues to demand new tools for bioorthogonal chemistry. nih.gov Future research will likely focus on expanding the repertoire of reactions that the azide (B81097) can participate in and on developing new functionalizable proline analogues. The use of azidoproline-containing peptides as defined, tunable scaffolds for presenting multiple functional groups is a growing area with potential applications in materials science and multivalent drug design. nih.gov The broader exploration of diverse proline analogues in drug discovery is a continuing trend, with several proline-based drugs having been approved in recent years, highlighting the future potential of building blocks like (4R)-4-Azido-1-Boc-D-proline benzyl (B1604629) ester. nih.govresearchgate.net

Q & A

Q. Q1. What are the optimal conditions for synthesizing (4R)-4-Azido-1-Boc-D-proline benzyl ester to maximize yield and purity?

Answer: The synthesis typically involves Boc-protection of D-proline derivatives followed by azide introduction. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like DMAP at 0–25°C .

- Azide Introduction : Mitsunobu reaction or substitution with NaN₃ in DMF at 60–80°C .

- Benzylation : Benzyl bromide with K₂CO₃ in acetonitrile under reflux .

Critical Parameters :

| Step | Yield Range | Purity (HPLC) |

|---|---|---|

| Boc Protection | 85–92% | >95% |

| Azidation | 70–80% | 90–95% |

| Benzylation | 65–75% | 85–90% |

Advanced Stereochemical Analysis

Q. Q2. How can researchers confirm the stereochemical integrity of the (4R)-configured proline core during functionalization?

Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) to resolve enantiomers .

- NMR Analysis : Compare and NMR shifts with known (4R)-configured standards. Key diagnostic signals include:

- X-ray Crystallography : Resolve ambiguities by crystallizing the compound in ethyl acetate/hexane (1:5) .

Data Contradictions in Azide Stability

Q. Q3. How to resolve discrepancies in reported stability of the azide group under different reaction conditions?

Answer: Conflicting data on azide stability (e.g., thermal decomposition vs. photolytic cleavage) arise from:

- Solvent Effects : Azides are stable in DMF at 60°C but degrade in THF above 50°C .

- Light Sensitivity : UV light induces decomposition; use amber glassware and inert atmospheres .

Troubleshooting Workflow :

FT-IR Monitoring : Track azide peak (2100–2150 cm⁻¹) during reactions .

Control Experiments : Compare stability in polar vs. nonpolar solvents.

Alternative Azide Sources : Substitute NaN₃ with TMSN₃ for milder conditions .

Advanced Applications in Bioconjugation

Q. Q4. What methodologies enable site-specific incorporation of this compound into peptides for click chemistry applications?

Answer:

- Solid-Phase Peptide Synthesis (SPPS) : Incorporate via Fmoc-protected intermediates on Rink amide resin .

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with propargyl-modified biomolecules (1:1.2 molar ratio) in PBS buffer with CuSO₄/sodium ascorbate .

Critical Considerations : - Boc Deprotection : Use TFA/DCM (1:4) for 30 min to avoid azide cleavage .

- Purification : RP-HPLC (C18 column, acetonitrile/water gradient) to isolate conjugates .

Stability and Storage Protocols

Q. Q5. What are the best practices for long-term storage to prevent degradation of this compound?

Answer:

-

Storage Conditions :

-

Stability Metrics :

Condition Half-Life –20°C (dry) >2 years 4°C (solution) 3–6 months Room temperature 7–14 days

Troubleshooting Synthetic Byproducts

Q. Q6. How to identify and mitigate the formation of undesired diastereomers during benzylation?

Answer:

- Byproduct Identification :

- Mitigation Strategies :

Advanced Mechanistic Studies

Q. Q7. What computational tools can predict the reactivity of the azide group in proline derivatives under varying pH conditions?

Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for azide reactions .

- pKa Prediction : Tools like MarvinSketch estimate azide protonation states (predicted pKa ≈ 4.5–5.0) .

Experimental Validation : - Perform pH-dependent stability assays in buffered solutions (pH 2–10) monitored by UV-Vis (λ = 260 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.